molecular formula C6H6N4 B2878854 Imidazo[1,2-A]pyrazin-2-amine CAS No. 1289267-53-3

Imidazo[1,2-A]pyrazin-2-amine

Cat. No.: B2878854
CAS No.: 1289267-53-3
M. Wt: 134.142
InChI Key: SHTYVPZQTIYWOJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyrazin-2-amine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyrazine ring. This compound is of significant interest in the fields of organic synthesis and drug development due to its versatile scaffold, which allows for various chemical modifications and biological activities .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-A]pyrazin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, contributing to the construction of this compound derivatives . The nature of these interactions involves radical reactions for the direct functionalization of this compound .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to have a significant impact on the PI3K-Akt-mTOR signaling pathway, which is frequently activated in human malignancies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in the acute TB mouse model, there was a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of a related compound, respectively, after 4 weeks of treatment .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-A]pyrazin-2-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One efficient method is the iodine-catalyzed synthesis, which involves a one-pot three-component condensation reaction. This reaction uses an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, resulting in the formation of the imidazo[1,2-A]pyrazine derivatives .

Industrial Production Methods: Industrial production methods for this compound often utilize scalable multicomponent reactions due to their simplicity and atom economy. These methods allow for the incorporation of almost all starting materials into the final product, minimizing waste and simplifying product purification .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-A]pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Imidazo[1,2-A]pyrazin-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-A]pyrazin-2-amine is unique due to its specific chemical structure, which allows for diverse chemical modifications and a wide range of biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and development .

Properties

IUPAC Name

imidazo[1,2-a]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-4-10-2-1-8-3-6(10)9-5/h1-4H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTYVPZQTIYWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289267-53-3
Record name imidazo[1,2-a]pyrazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide (prepared as described in WO2004/058266A1, 520 mg) was dissolved in 7N NH3 in methanol (4.0 mL), and heated at 68° C. in a sealed tube for 6 hours. The reaction mixture was then cooled and concentrated to provide the title compound.
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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